(R)-5-Bromo-N,N-bis-(tert-butoxycarbonyl)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine
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Description
(R)-5-Bromo-N,N-bis-(tert-butoxycarbonyl)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine is a useful research compound. Its molecular formula is C23H26BrCl2FN2O5 and its molecular weight is 580.27. The purity is usually 95%.
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Biological Activity
(R)-5-Bromo-N,N-bis-(tert-butoxycarbonyl)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine, with the CAS number 877399-47-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C23H26BrCl2FN2O5
- Molecular Weight : 580.27 g/mol
- Purity : ≥98%
The compound exhibits its biological activity primarily through the inhibition of specific kinase pathways, which are crucial in various cellular processes including proliferation and survival. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, and their dysregulation is often implicated in cancer and other diseases.
Kinase Inhibition
-
Target Kinases :
- The compound has shown potential as a selective inhibitor of receptor tyrosine kinases (RTKs), particularly those involved in oncogenic signaling pathways.
- It is hypothesized to interact with the ATP-binding site of these kinases, thereby blocking their activity.
-
Biological Assays :
- In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines at sub-micromolar concentrations.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound:
- Study 1 : In a study examining its effects on breast cancer cell lines, the compound exhibited an IC50 value in the low micromolar range, indicating potent cytotoxicity against these cells .
- Study 2 : Another investigation focused on its effects on leukemia cells, where it was found to induce apoptosis through the activation of caspase pathways .
Other Biological Activities
In addition to its anticancer properties, preliminary research suggests that this compound may also exhibit:
- Anti-inflammatory Effects : Initial findings indicate that it may reduce pro-inflammatory cytokine production in macrophages.
- Neuroprotective Properties : Some evidence points towards its potential role in protecting neuronal cells from oxidative stress-induced damage.
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Study 1 | Breast Cancer | IC50 values in low micromolar range; induces apoptosis. |
Study 2 | Leukemia | Induces apoptosis via caspase activation. |
Study 3 | Inflammation | Reduces pro-inflammatory cytokines in macrophages. |
Study 4 | Neuroprotection | Protects neuronal cells from oxidative stress. |
Properties
IUPAC Name |
tert-butyl N-[5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26BrCl2FN2O5/c1-12(17-14(25)8-9-15(27)18(17)26)32-16-10-13(24)11-28-19(16)29(20(30)33-22(2,3)4)21(31)34-23(5,6)7/h8-12H,1-7H3/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVAQMSMMKGMLV-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)Br)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)Br)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26BrCl2FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.